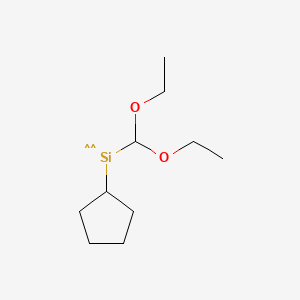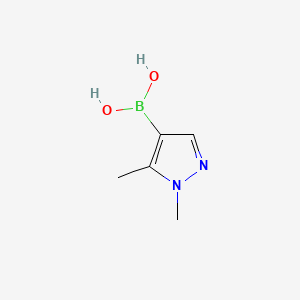
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C5H9BN2O2 . It has a molecular weight of 139.95 g/mol .
Molecular Structure Analysis
The InChI code for “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is 1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 . Its canonical SMILES representation is B(C1=C(N(N=C1)C)C)(O)O .Chemical Reactions Analysis
“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is used as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors . These inhibitors are used for the treatment of inflammatory and autoimmune diseases .Physical And Chemical Properties Analysis
“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” has a molecular weight of 139.95 g/mol . It hasWissenschaftliche Forschungsanwendungen
Preparation of Aminothiazoles
This compound is used as a reagent for the preparation of aminothiazoles, which are known to be γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the pathogenesis of Alzheimer’s disease.
Synthesis of JAK2 Inhibitors
It is also used in the synthesis of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that can slow the growth of certain types of cancer cells.
3. TGF-β1 and Active A Signaling Inhibitors The compound is used in the preparation of pyridine derivatives, which act as TGF-β1 and active A signaling inhibitors . These inhibitors are used in the treatment of various diseases, including cancer and fibrotic diseases.
Synthesis of c-Met Kinase Inhibitors
1,5-Dimethylpyrazole-4-boronic acid is used in the synthesis of MK-2461 analogs, inhibitors of c-Met kinase for the treatment of cancer . c-Met kinase is a protein that is often overactive in various types of cancer, leading to increased cell growth and survival.
Preparation of BET Bromodomain Inhibitors
This compound is used to synthesize 9H-pyrimido[4,5-b]indole and aryl-benzimidazole based BET bromodomain and extra terminal (BET) protein inhibitors . These inhibitors are a new class of drugs with potential for the treatment of cancer and inflammatory diseases.
Synthesis of Photochromic Fluorescent Molecules
It is used to prepare naphthalimide based photo-exchangeable photochromic fluorescent molecules . These molecules have potential applications in the field of optical data storage and fluorescence microscopy.
Wirkmechanismus
Target of Action
1,5-Dimethylpyrazole-4-boronic Acid is primarily used as a reagent in the preparation of various compounds with significant biological activities . It has been used in the synthesis of pyrrolopyridazine JAK3 inhibitors , which are used for the treatment of inflammatory and autoimmune diseases .
Mode of Action
The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving 1,5-Dimethylpyrazole-4-boronic Acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The primary result of the action of 1,5-Dimethylpyrazole-4-boronic Acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of biologically active compounds, including pyrrolopyridazine JAK3 inhibitors . These inhibitors have been found to have potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVNBPKYJFKQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681756 |
Source


|
| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1204333-57-2 |
Source


|
| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

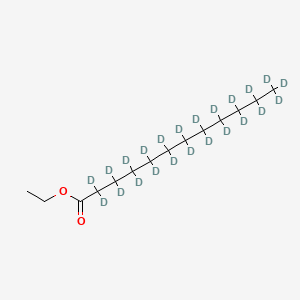
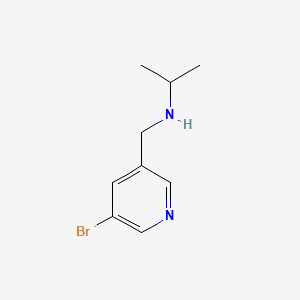


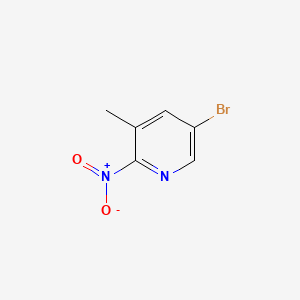
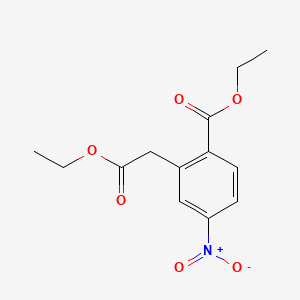
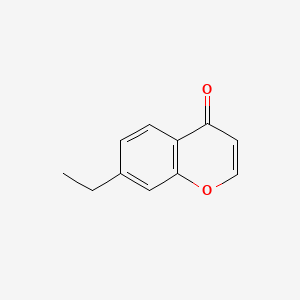
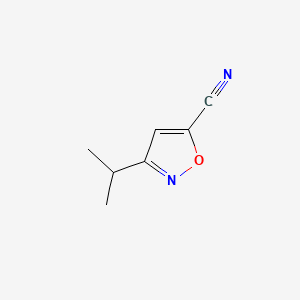
![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)


![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)

